Fmoc-L-cysteic acid is a derivative of the amino acid cysteine, specifically modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and biochemical research due to its unique properties that facilitate the incorporation of cysteine residues into peptides while minimizing oxidation steps. Cysteic acid itself is a sulfonic acid derivative of cysteine, which plays a role in various biological processes.
Fmoc-L-cysteic acid can be synthesized from L-cysteine through various chemical reactions, including oxidation processes. It is commercially available from several suppliers, including Bachem, Chem-Impex, and MedChemExpress, where it is often provided as a disodium salt for enhanced solubility and stability in aqueous solutions .
Fmoc-L-cysteic acid is classified as an amino acid derivative and belongs to the category of unusual amino acids. Its specific classification as a protected amino acid makes it essential for solid-phase peptide synthesis and other synthetic applications in organic chemistry.
The synthesis of Fmoc-L-cysteic acid typically involves the following steps:
Recent advancements have introduced methods that simplify the synthesis process by allowing simultaneous protection and oxidation, thus reducing the number of steps required . For example, using S-tert-butylmercapto-protected cysteine as a raw material can streamline production by facilitating the removal of protective groups during oxidation .
Fmoc-L-cysteic acid participates in various chemical reactions primarily related to peptide synthesis:
The ability to incorporate Fmoc-L-cysteic acid into peptides without additional oxidation steps makes it particularly valuable in synthesizing sensitive peptides that require precise control over their redox state .
The mechanism by which Fmoc-L-cysteic acid functions in peptide synthesis involves its role as a building block that can be easily incorporated into growing peptide chains. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating subsequent reactions without affecting sensitive functional groups present in other amino acids.
The incorporation of Fmoc-L-cysteic acid into peptides can enhance their biological activity and stability, making them suitable for therapeutic applications.
Fmoc-L-cysteic acid has several important scientific uses:
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in 1970 by Carpino and Han revolutionized peptide synthesis strategies [1]. This base-labile group addressed critical limitations of the dominant t-butyloxycarbonyl (Boc) approach, which required highly corrosive anhydrous hydrogen fluoride (HF) for final deprotection—a significant safety hazard that restricted accessibility to non-specialist laboratories [6]. Fmoc chemistry offered orthogonal protection compatibility with acid-labile side-chain protecting groups (e.g., t-butyl, trityl, Pbf), enabling milder cleavage conditions using trifluoroacetic acid (TFA) [1]. Crucially, the Fmoc deprotection mechanism released dibenzofulvene, exhibiting strong UV absorbance (λ~300 nm), thereby providing the first practical method for real-time monitoring of synthesis efficiency—a cornerstone for the subsequent automation of solid-phase peptide synthesis (SPPS) [1] [6].
The evolution of Fmoc-SPPS has been marked by synergistic advancements in resin technology and protected amino acid availability. The 1973 development of the Wang resin (p-alkoxybenzyl alcohol linker) and later Rink (1987) and 2-chlorotrityl chloride (1988) resins provided acid-labile anchors specifically optimized for Fmoc strategies, enabling efficient cleavage and improved peptide purities [6]. Concurrently, industrial-scale production of ultrapure (>99% HPLC purity) Fmoc-amino acids emerged, driven by demands from pharmaceutical peptide manufacturing. This industrial infrastructure made specialized derivatives, including Fmoc-L-cysteic acid, economically viable and readily accessible [1]. The stringent quality control mandated by pharmaceutical regulations (ICH Q11) significantly improved specifications for optical purity (>99.9% enantiomeric excess), acetic acid content (<0.02% to prevent capping), and free amine levels in Fmoc-amino acid building blocks [1].
Table 1: Key Developments Enabling Fmoc-L-cysteic Acid Utilization in SPPS
Year | Development | Significance for Modified Amino Acids |
---|---|---|
1970 | Introduction of Fmoc group by Carpino & Han | Provided base-labile Nᵅ-protection orthogonal to acid-labile side-chain protection |
1973 | Wang resin development | Enabled efficient Fmoc-cleavage and mild TFA-labile C-terminal anchoring |
1987 | Rink amide resin introduction | Facilitated synthesis of C-terminal peptide amides under Fmoc strategy |
1988 | 2-Chlorotrityl chloride resin | Allowed synthesis of fully side-chain protected peptide acids |
1990s | Industrial GMP production of Fmoc-amino acids | Ensured availability of high-purity (>99%) specialized derivatives like Fmoc-L-cysteic acid |
2000s | Advanced coupling reagents (e.g., Oxyma/DIC) | Reduced racemization risk during incorporation of sensitive residues |
Despite these advancements, integrating highly polar or charged non-proteinogenic amino acids like Fmoc-L-cysteic acid (N-Fmoc-3-sulfo-L-alanine; CAS 751470-47-0) presented distinct challenges. Early Fmoc chemistry prioritized the 20 standard proteinogenic amino acids. The synthesis of derivatives with permanently charged side chains, such as cysteic acid's sulfonate group (-SO₃⁻), required adaptations in resin handling, coupling conditions, and purification strategies due to dramatically altered solubility profiles compared to standard hydrophobic or polar uncharged residues [4] [8]. The inherent hydrophilicity and potential for ionic interactions necessitated optimization of solvent systems (often higher DMF ratios or water-containing mixtures) and coupling protocols to ensure efficient incorporation and prevent on-resin aggregation during synthesis of sequences containing this modified building block [8].
Fmoc-L-cysteic acid (Molecular Formula: C₁₈H₁₇NO₇S; Molecular Weight: 391.4 g/mol) embodies a critical functionalization strategy: the conversion of cysteine's thiol (-SH) into a permanently oxidized sulfonic acid (-SO₃H) group [2] [5]. This transformation fundamentally alters the physicochemical and biochemical properties compared to cysteine or even cysteine sulfinic acid:
Table 2: Physicochemical Properties of Fmoc-L-cysteic Acid vs. Related Derivatives
Property | Fmoc-L-cysteic Acid | Fmoc-L-Cysteine | Fmoc-L-Aspartic Acid(OtBu) | Functional Consequence |
---|---|---|---|---|
Side Chain | -CH₂-SO₃H (permanent anion) | -CH₂-SH (reducible) | -CH₂-CO₂H (pH-dependent anion) | Permanent charge enhances solubility; eliminates redox sensitivity |
logP (Calculated) | ~2.06 | ~2.8-3.5 | ~3.0-3.8 | Markedly increased hydrophilicity facilitates aqueous handling |
pKa (Side Chain) | <0 (strong acid) | ~8.5 (thiol) | ~3.9 (carboxyl) | Permanent anionic charge across biological pH range |
Common SPPS Solubility | Soluble in DMF (≥0.5 M) [4] | Soluble in DMF/DCM | Soluble in DMF/DCM | Requires minimal organic solvent, reducing resin swelling issues |
Key Stability Risk | None significant | Oxidation (disulfides), Alkylation | Aspartimide formation | Enhanced stability during synthesis & storage |
The primary chemical role of Fmoc-L-cysteic acid in peptide science stems from these properties:
Table 3: Key Applications of Fmoc-L-cysteic Acid in Chemical Biology
Application Domain | Role of Fmoc-L-cysteic Acid | Example Benefit |
---|---|---|
Peptide Solubility Enhancement | Hydrophilic residue incorporation | Enables synthesis & handling of hydrophobic/aggregation-prone peptides |
Bioconjugation | Provides hydrophilic spacer/charge handle | Facilitates coupling to carriers (KLH, BSA) or labels without precipitation |
Mimicry Studies | Irreversible mimic of oxidized cysteine | Probes impact of cysteine sulfonation on protein function/structure |
Radiopharmaceutical Linkers | Hydrophilic component in chelator linkers | Promotes renal clearance of radioligands; reduces liver uptake [10] |
Material Science | Introduction of stable anionic charge | Modifies surface properties in peptide-based biomaterials |
Analytical Chemistry | Charge tag for separation | Improves resolution in CE or ion-exchange chromatography |
The strategic deployment of Fmoc-L-cysteic acid exemplifies how rational modification of amino acid side chains expands the toolkit for peptide and protein engineering. Its unique combination of permanent charge, high hydrophilicity, and robust chemical stability addresses specific challenges in SPPS, peptide handling, bioconjugation chemistry, and radiopharmaceutical design, making it an indispensable building block in modern chemical biology and drug development pipelines.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7